molecular formula C20H13N5O4S3 B2879944 4-oxo-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide CAS No. 690251-03-7

4-oxo-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B2879944
CAS No.: 690251-03-7
M. Wt: 483.54
InChI Key: KLHBDAOZUGYZCX-UHFFFAOYSA-N
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Description

The compound “4-oxo-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide” is a complex organic molecule. It contains several functional groups, including a thiazole ring, a sulfamoyl group, and a pyridothienopyrimidine core .

Scientific Research Applications

Synthesis and Biological Activities

Synthetic Approaches : Studies have developed synthetic methodologies for thieno[2,3-d]pyrimidines and related compounds, showcasing their potential in generating diverse molecular structures for various biological applications. For instance, novel synthetic routes have been established for pyrrylthieno[2,3-d]pyrimidines, indicating their versatility in creating sulfur-, nitrogen-, and oxygen-containing heterocyclic rings (Bakhite, Geies, & El-kashef, 2002).

Antimicrobial and Antiprotozoal Activities : Several studies have highlighted the antimicrobial and antiprotozoal potential of thieno[2,3-d]pyrimidine derivatives. For example, compounds incorporating a sulfamoyl moiety have been synthesized and evaluated for their antimicrobial efficacy, showing moderate to high activity against various microorganisms (Darwish, 2014). Moreover, quaternary 2-phenylimidazo[1,2-a]pyridinum salts demonstrated significant antiparasitic activity, particularly against Trypanosoma rhodesiense (Sundberg et al., 1990).

Anticancer Activity : Compounds related to thieno[2,3-d]pyrimidines have shown promise as anticancer agents. For instance, new heterocyclic compounds containing a sulfonamido moiety have been synthesized and tested for their antibacterial activity, with several compounds exhibiting high activities that suggest potential anticancer applications (Azab, Youssef, & El‐Bordany, 2013).

Properties

IUPAC Name

2-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N5O4S3/c26-17(15-11-14-18(31-15)23-16-3-1-2-9-25(16)19(14)27)22-12-4-6-13(7-5-12)32(28,29)24-20-21-8-10-30-20/h1-11H,(H,21,24)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLHBDAOZUGYZCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC3=C(C=C(S3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)NC5=NC=CS5)C(=O)N2C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N5O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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